An In-depth Technical Guide to 6,7-Dimethyl-2-(pyridin-4-yl)indoline: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6,7-Dimethyl-2-(pyridin-4-yl)indoline: Structure, Properties, and Synthesis
Disclaimer: Direct experimental data for 6,7-Dimethyl-2-(pyridin-4-yl)indoline is limited in publicly available literature. This guide synthesizes information from established chemical principles and data from closely related analogs to provide a comprehensive overview of its expected chemical properties, synthesis, and potential biological activities. All predicted data and inferred biological activities should be confirmed through experimental validation.
Introduction: Unveiling a Novel Heterocyclic Scaffold
The fusion of indoline and pyridine rings creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, valued for its three-dimensional geometry and biological activity.[1][2] The pyridine ring, a bioisostere of a phenyl group, enhances solubility and provides a key hydrogen bond acceptor, often crucial for molecular recognition at biological targets.[3] This guide focuses on the specific, yet underexplored, molecule: 6,7-Dimethyl-2-(pyridin-4-yl)indoline. By dissecting its constituent parts—the indoline core, the dimethyl substitution pattern, and the pyridin-4-yl moiety—we can construct a detailed predictive profile of its chemical and physical properties. This document is intended for researchers and drug development professionals seeking to explore novel chemical space and leverage the unique characteristics of this compound.
Predicted Chemical Structure and Physicochemical Properties
The foundational step in understanding a molecule is to define its structure and predict its physicochemical properties. These parameters are critical for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure:
Caption: Predicted structure of 6,7-Dimethyl-2-(pyridin-4-yl)indoline.
Physicochemical Data (Predicted):
The properties of the target molecule are predicted based on the known values for the indoline and pyridine scaffolds, with adjustments for the substituents.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₁₅H₁₆N₂ | - |
| Molecular Weight | 224.30 g/mol | - |
| XLogP3 | 2.8 - 3.5 | Computational Prediction |
| Hydrogen Bond Donor Count | 1 | Computational Prediction |
| Hydrogen Bond Acceptor Count | 2 | Computational Prediction |
| Rotatable Bond Count | 1 | Computational Prediction |
| Topological Polar Surface Area | 24.9 Ų | Computational Prediction |
| pKa (most basic) | ~5.3 (Pyridine N) | Based on pyridine pKa[4] |
| pKa (most acidic) | ~17 (Indoline N-H) | Based on indoline pKa |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following profiles are predicted based on the chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indoline N-H: A broad singlet is expected in the downfield region, likely around δ 3.5-4.5 ppm, which can vary with solvent and concentration.
-
Aromatic Protons (Indoline Ring): Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the 4- and 5-positions.
-
Aromatic Protons (Pyridine Ring): Two sets of doublets in the aromatic region. The protons ortho to the nitrogen (positions 2' and 6') will be the most downfield (δ 8.5-8.7 ppm), while the protons meta to the nitrogen (positions 3' and 5') will be further upfield (δ 7.3-7.5 ppm).
-
Indoline C2-H: A multiplet (likely a triplet or doublet of doublets) is expected around δ 4.0-4.5 ppm, coupled to the C3 protons.
-
Indoline C3-H₂: Two diastereotopic protons that will likely appear as two separate multiplets in the range of δ 2.8-3.4 ppm.
-
Methyl Protons: Two sharp singlets for the two methyl groups at positions 6 and 7, expected around δ 2.2-2.5 ppm.
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons: A series of signals in the range of δ 110-160 ppm corresponding to the carbon atoms of the indoline and pyridine rings. The pyridine carbons adjacent to the nitrogen will be the most downfield.
-
Indoline C2: A signal around δ 60-65 ppm.
-
Indoline C3: A signal around δ 30-35 ppm.
-
Methyl Carbons: Signals for the methyl group carbons at a higher field, around δ 15-20 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch (Indoline): A characteristic sharp peak around 3300-3400 cm⁻¹.[5]
-
C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.[5]
-
C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.[5]
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 224.13.
-
Key Fragmentation: The fragmentation pattern is likely to involve the loss of the pyridine ring or cleavage of the indoline ring. A prominent fragment corresponding to the pyridin-4-ylmethyl cation (m/z 92) or the 6,7-dimethylindoline cation could be observed.[6][7]
Proposed Synthetic Pathway: A Modern Approach
The synthesis of 2-substituted indolines can be achieved through various methods. A highly efficient and versatile approach would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by a cyclization step.[8][9]
Caption: A plausible multi-step synthetic route.
Detailed Experimental Protocol (Hypothetical):
This protocol outlines a plausible synthesis based on established methodologies for similar compounds.[8][9]
Step 1: Synthesis of N-Boc-2-bromo-3,4-dimethylaniline
-
To a solution of 3,4-dimethylaniline (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-Boc-3,4-dimethylaniline.
-
Dissolve the N-Boc-3,4-dimethylaniline in tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add n-butyllithium (2.2 eq) and stir for 2 hours at -78°C.
-
Add 1,2-dibromoethane (1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield N-Boc-2-bromo-3,4-dimethylaniline.
Step 2: Suzuki-Miyaura Coupling to form N-Boc-2-(pyridin-4-yl)-3,4-dimethylaniline
-
In a flask, combine N-Boc-2-bromo-3,4-dimethylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture at 90°C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain N-Boc-2-(pyridin-4-yl)-3,4-dimethylaniline.
Step 3: Synthesis of 6,7-Dimethyl-2-(pyridin-4-yl)indoline
-
To a solution of N-Boc-2-(pyridin-4-yl)-3,4-dimethylaniline in DCM, add trifluoroacetic acid (TFA) (10 eq).
-
Stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product from the previous step is then subjected to a reductive cyclization. A possible method is catalytic hydrogenation using a palladium catalyst.
-
Alternatively, a radical cyclization can be performed.
-
The final product is purified by column chromatography or crystallization.
Potential Biological and Research Applications
The structural motifs within 6,7-Dimethyl-2-(pyridin-4-yl)indoline suggest several avenues for biological investigation.
Caption: Interplay of structural features and potential applications.
-
Anticancer Activity: Many indole and indoline derivatives exhibit potent anticancer properties by targeting various pathways, including tubulin polymerization and protein kinases.[10][11] The pyridine moiety is also a common feature in many approved anticancer drugs.[12]
-
Antimicrobial Properties: The indoline scaffold is being explored for the development of new antibacterial agents, particularly against resistant strains like MRSA.[13]
-
Central Nervous System (CNS) Activity: The structural similarity of the indoline core to neurotransmitters like serotonin suggests potential applications in developing agents for neurological disorders.[2]
-
Material Science: Indoline derivatives are used in the synthesis of dyes and have been investigated for their fluorescence properties, suggesting potential applications in organic electronics and sensors.[14][15]
Conclusion
While 6,7-Dimethyl-2-(pyridin-4-yl)indoline remains a molecule with limited direct characterization in the scientific literature, a comprehensive understanding of its constituent parts allows for a robust predictive analysis. This guide provides a foundational framework for researchers interested in synthesizing and exploring the properties of this novel compound. The predicted physicochemical and spectroscopic data offer a benchmark for experimental verification, and the proposed synthetic route provides a practical starting point for its preparation. The potential biological activities, rooted in the well-established pharmacology of the indoline and pyridine scaffolds, highlight promising avenues for future drug discovery and development efforts.
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